molecular formula C26H23ClFN3O B2949519 3-Benzoyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride CAS No. 2097902-50-4

3-Benzoyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride

Cat. No.: B2949519
CAS No.: 2097902-50-4
M. Wt: 447.94
InChI Key: YMVGQXAPOIVMEJ-UHFFFAOYSA-N
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Description

3-Benzoyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride is a complex organic compound characterized by its unique chemical structure, which includes a quinoline core, a benzoyl group, a fluorine atom, and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride typically involves multiple steps, starting with the formation of the quinoline core One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: 3-Benzoyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and strong bases.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of hydroquinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

3-Benzoyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride has shown promise in several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Benzoyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

3-Benzoyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline hydrochloride can be compared to other similar compounds, such as:

  • Quinoline derivatives: These compounds share the quinoline core but differ in their substituents and functional groups.

  • Phenylpiperazine derivatives: Similar in structure but lacking the quinoline moiety.

  • Fluoroquinolones: These compounds contain fluorine atoms but have different core structures.

The uniqueness of this compound lies in its combination of the quinoline core, benzoyl group, fluorine atom, and phenylpiperazine moiety, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

[6-fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl]-phenylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O.ClH/c27-20-11-12-24-22(17-20)25(23(18-28-24)26(31)19-7-3-1-4-8-19)30-15-13-29(14-16-30)21-9-5-2-6-10-21;/h1-12,17-18H,13-16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVGQXAPOIVMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3C(=O)C5=CC=CC=C5)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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